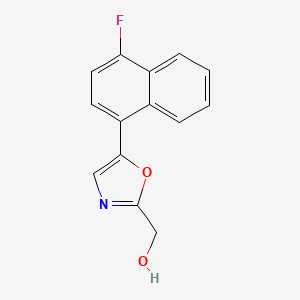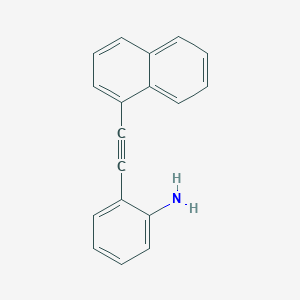
2-(Naphthalen-1-ylethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-ylethynyl)aniline is an organic compound that features a naphthalene ring linked to an aniline group via an ethynyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-ylethynyl)aniline typically involves the coupling of naphthalene derivatives with aniline derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-iodonaphthalene with ethynylaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Naphthalen-1-ylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-1-ylethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-ylethynyl)aniline involves its interaction with various molecular targets. The ethynyl bridge allows for conjugation with other aromatic systems, enhancing its ability to participate in π-π interactions. This property is particularly useful in the design of molecules that can interact with DNA or proteins, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)aniline: Lacks the ethynyl bridge, resulting in different electronic properties.
N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline: Contains additional methyl groups on the aniline nitrogen, affecting its steric and electronic characteristics.
Uniqueness: 2-(Naphthalen-1-ylethynyl)aniline is unique due to the presence of the ethynyl bridge, which imparts distinct electronic properties and enhances its ability to participate in conjugation and π-π interactions. This makes it particularly valuable in applications requiring strong electronic communication between aromatic systems .
Propriétés
Formule moléculaire |
C18H13N |
|---|---|
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-ylethynyl)aniline |
InChI |
InChI=1S/C18H13N/c19-18-11-4-2-7-16(18)13-12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,19H2 |
Clé InChI |
KDPIJASEHOFQMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

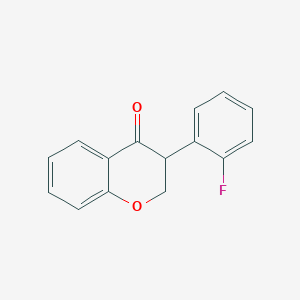

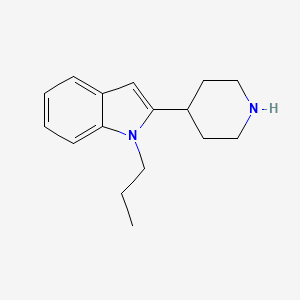

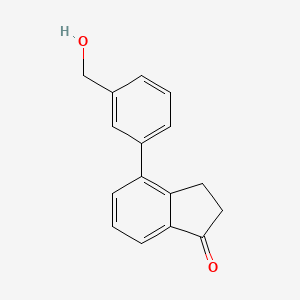
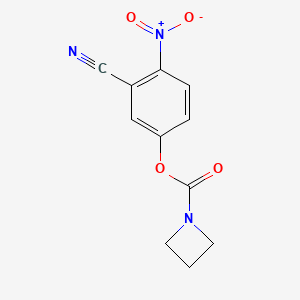
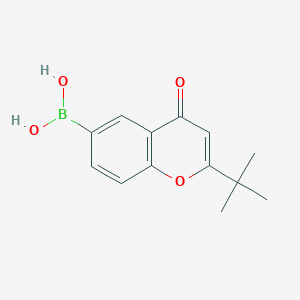
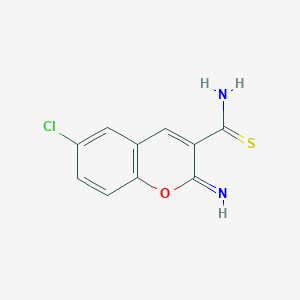
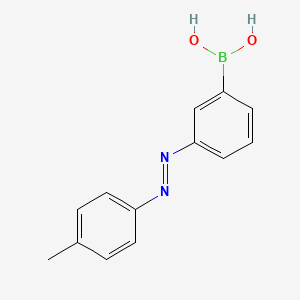
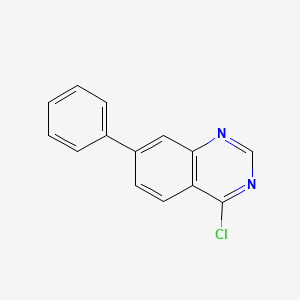
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
